molecular formula C16H13NO2 B8716746 3-(1H-indol-5-yl)-4-methoxybenzaldehyde

3-(1H-indol-5-yl)-4-methoxybenzaldehyde

Cat. No.: B8716746
M. Wt: 251.28 g/mol
InChI Key: YRNMXIXKOWPVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-5-yl)-4-methoxybenzaldehyde is an organic compound that features an indole ring system substituted with a methoxy group and an aldehyde group. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities and structural complexity . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-5-yl)-4-methoxybenzaldehyde typically involves the formation of the indole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used in cross-coupling reactions to form the indole core .

Mechanism of Action

The mechanism of action of 3-(1H-indol-5-yl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-(1H-indol-5-yl)-4-methoxybenzaldehyde

InChI

InChI=1S/C16H13NO2/c1-19-16-5-2-11(10-18)8-14(16)12-3-4-15-13(9-12)6-7-17-15/h2-10,17H,1H3

InChI Key

YRNMXIXKOWPVPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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